molecular formula C16H26N2O2 B7909801 Tert-butyl (4-(benzylamino)butyl)carbamate

Tert-butyl (4-(benzylamino)butyl)carbamate

Cat. No.: B7909801
M. Wt: 278.39 g/mol
InChI Key: RZMMEZOSUOUFRO-UHFFFAOYSA-N
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Description

Tert-butyl (4-(benzylamino)butyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzylamino group, and a butyl chain. This compound is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-(benzylamino)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(benzylamino)butyl bromide. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl (4-(benzylamino)butyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-(benzylamino)butyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • Benzyl carbamate
  • N-Boc-protected anilines

Comparison: Tert-butyl (4-(benzylamino)butyl)carbamate is unique due to its combination of a tert-butyl group and a benzylamino group, providing enhanced stability and versatility in synthetic applications. Compared to tert-butyl carbamate, it offers additional functionalization through the benzylamino group, making it more suitable for complex organic syntheses .

Properties

IUPAC Name

tert-butyl N-[4-(benzylamino)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18-12-8-7-11-17-13-14-9-5-4-6-10-14/h4-6,9-10,17H,7-8,11-13H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMMEZOSUOUFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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